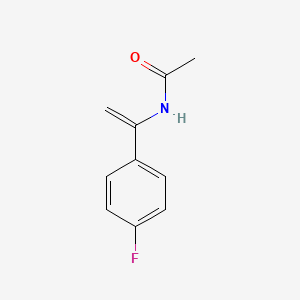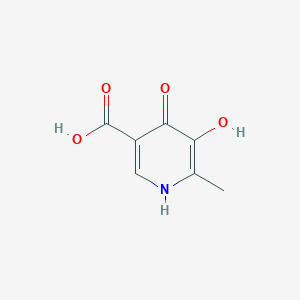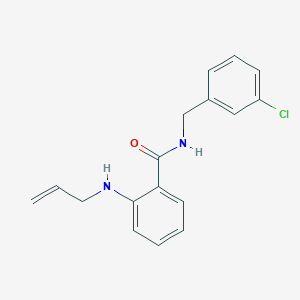
2-(Allylamino)-N-(3-chlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is an organic compound that features a benzamide core substituted with an allylamino group and a 3-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, often using a coupling reagent like carbodiimide to facilitate the formation of the amide bond.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution, where an allylamine reacts with a suitable leaving group on the benzamide core.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzamide reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The allylamino group can undergo oxidation to form corresponding oxides or hydroxylamines.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Allylamino)-N-(3-chlorobenzyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the allylamino and 3-chlorobenzyl groups could impart biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)-N-(3-chlorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The allylamino group could form hydrogen bonds or electrostatic interactions, while the 3-chlorobenzyl group might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Allylamino)-N-(3-fluorobenzyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
2-(Allylamino)-N-(3-bromobenzyl)benzamide: Similar structure but with a bromine atom instead of chlorine.
2-(Allylamino)-N-(3-methylbenzyl)benzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(Allylamino)-N-(3-chlorobenzyl)benzamide is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-10-19-16-9-4-3-8-15(16)17(21)20-12-13-6-5-7-14(18)11-13/h2-9,11,19H,1,10,12H2,(H,20,21) |
Clave InChI |
MHGYCIZSEKRULM-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



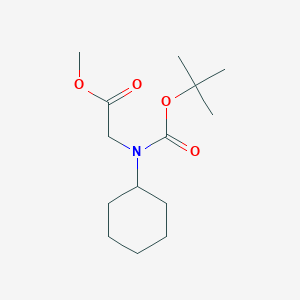

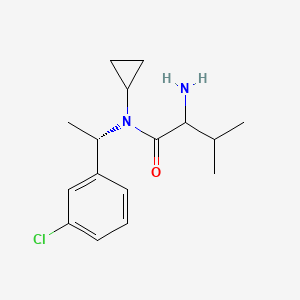

amine](/img/structure/B13087108.png)
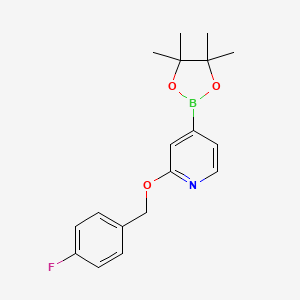
![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
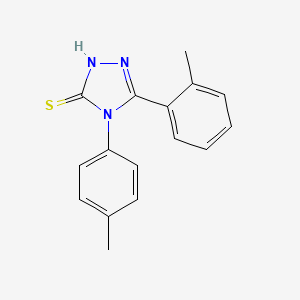
![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
